2-bromo-N-(3-chloro-4-methylphenyl)propanamide
Description
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-8(5-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQLFCPEGDTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)propanamide typically involves the reaction of 3-chloro-4-methylphenylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon.
Major Products:
Substitution Products: Various substituted amides or thiol derivatives.
Oxidation Products: Corresponding amides.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2-bromo-N-(3-chloro-4-methylphenyl)propanamide serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it versatile for creating derivatives with specific properties.
Types of Reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction: The compound can undergo oxidation to yield corresponding amides or reduction to form amines.
- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Medicinal Chemistry
Pharmacological Properties:
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its effectiveness against various bacterial strains is notable:
| Bacterial Strain | Minimum Inhibitory Concentration (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.
Antifungal Activity:
Additionally, it has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating significant effectiveness:
| Fungal Strain | Minimum Inhibitory Concentration (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
Material Science
Development of New Materials:
this compound is also explored in material science for developing new polymers and coatings with specific properties. Its unique chemical structure allows for modifications that can enhance the physical characteristics of materials.
Biological Studies
Biochemical Probes:
The compound is studied for its interactions with biological molecules, potentially serving as a biochemical probe to investigate cellular mechanisms and pathways. The presence of halogen atoms may enhance binding affinity to certain molecular targets, making it useful in studying enzyme inhibition or receptor activation.
Case Studies
Several studies highlight the biological effects and potential applications of similar compounds:
- Study on Antimicrobial Activity: Research demonstrated that structural modifications in similar compounds significantly influence their antibacterial properties, suggesting that optimizing the structure of this compound could enhance its efficacy.
- Pharmacological Screening: A pharmacophore model developed for identifying inhibitors against SARS-CoV-2 emphasizes how structural similarities can lead to promising biological activities, indicating potential applications in antiviral research.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the phenyl ring and propanamide chain significantly impacts molecular properties. Key analogs include:
Key Observations :
- Electronic Effects : Bromine at the β-position (as in the target compound) increases electrophilicity compared to α-substituted analogs (e.g., 2-chloro derivatives), favoring SN2 reactions .
- Steric Effects : α-Methyl groups (e.g., in 2-methyl-propanamide) hinder crystallization, resulting in less-defined crystal packing .
- Hydrogen Bonding : Methoxy or chloro substituents on the phenyl ring modulate hydrogen-bonding networks. For example, 3-chloro-N-(4-methoxyphenyl)propanamide forms C–H···O interactions (C11(4) graph-set motif), stabilizing its crystal lattice .
Biological Activity
2-bromo-N-(3-chloro-4-methylphenyl)propanamide (CAS No. 1225909-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and synthesis.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potency.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that the compound may interfere with fungal cell membrane integrity or metabolic pathways .
The biological activity of this compound is primarily due to its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound binds to bacterial enzymes involved in cell wall synthesis and metabolic pathways, leading to cell death or growth inhibition. The presence of halogen atoms in its structure may enhance its binding affinity to these targets .
Synthesis and Preparation
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material undergoes bromination at the appropriate position.
- Chlorination : A chlorination reaction introduces the chlorine atom into the aromatic ring.
- Amidation : The final step involves the formation of the amide bond with propanamide.
These synthetic routes can be optimized for yield and purity through various techniques, including high-throughput screening and advanced purification methods such as chromatography .
Case Studies
Several studies have investigated the biological effects of similar compounds, providing a comparative understanding of their activities:
- Study on Alkaloids : Research on monomeric alkaloids revealed that structural modifications significantly influence their antibacterial properties, suggesting that similar modifications could enhance the efficacy of compounds like this compound .
- Pharmacological Screening : A consensus pharmacophore model was developed for identifying inhibitors against SARS-CoV-2, highlighting how structural similarities can lead to promising biological activities in different contexts .
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-(3-chloro-4-methylphenyl)propanamide, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves bromination of a propanamide precursor or coupling of 3-chloro-4-methylaniline with brominated acyl halides. Reaction efficiency can be monitored using inline infrared (IR) spectroscopy to track ketene intermediates and confirm the absence of byproducts like 2-bromo-N-(p-tolyl)propanamide . For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Yield optimization may require temperature control (0–5°C for bromination steps) and stoichiometric adjustments to minimize side reactions .
Q. How should researchers safely handle and store this compound to minimize health risks?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation. Storage requires airtight containers in a dry, dark environment (e.g., desiccators with silica gel). Safety protocols include:
Q. What spectroscopic methods are essential for confirming its molecular structure?
- Methodological Answer : A multi-technique approach is critical:
- NMR : and NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ ~170 ppm) .
- FT-IR : Confirm amide C=O stretches (~1650 cm) and C-Br vibrations (~550 cm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 290.96) .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how do software tools like SHELXL address them?
- Methodological Answer : Challenges include handling twinned crystals or weak diffraction data. SHELXL employs robust least-squares refinement with constraints for anisotropic displacement parameters. Key steps:
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL refines hydrogen atoms geometrically and non-H atoms anisotropically. Example unit cell parameters for analogs:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| a | 7.147 | |
| b | 12.501 | |
| c | 13.094 | |
| α | 118.506° |
Q. How do intermolecular interactions in the crystal lattice influence its physicochemical properties?
- Methodological Answer : N–H⋯O hydrogen bonds and van der Waals interactions dictate packing and stability. For example, in analogs like N-(4-chloro-3-trifluoromethylphenyl)propanamide, chains along the c-axis via N–H⋯O bonds increase melting points (~150°C) . π-Stacking of aromatic rings (3.8–4.2 Å spacing) may enhance thermal stability but reduce solubility in polar solvents .
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare computed shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental NMR in DMSO-d. Adjust for solvent polarity using the SMD model .
- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers in the propanamide chain, which may alter shift equivalence .
- X-ray Validation : Use crystallographic data to verify dominant conformers and refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
